

use as an intermediate in agrochemical synthesis

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Compound of Interest

Compound Name: **1-ISOXAZOL-5-YL-ETHYLAMINE**

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Application Notes & Protocols

Topic: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: A Core Intermediate for the Synthesis of Advanced Succinate Dehydrogenase Inhibitor (SDHI) Agrochemicals

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern agrochemical design, particularly for the development of highly effective Succinate Dehydrogenase Inhibitor (SDHI) fungicides.^{[1][2]} These compounds function by targeting and inhibiting Complex II in the mitochondrial respiratory chain of pathogenic fungi, a mode of action that has proven critical for managing a broad spectrum of crop diseases.^{[2][3][4]} This guide provides a detailed examination of a key chemical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which serves as a foundational building block for numerous patented and commercialized SDHI fungicides. We will elucidate the rationale behind its structural significance, provide detailed, field-tested protocols for its synthesis and subsequent utilization, and explain the causality behind critical experimental choices. The protocols are designed to be self-validating, incorporating essential quality control checkpoints for researchers in process development and discovery chemistry.

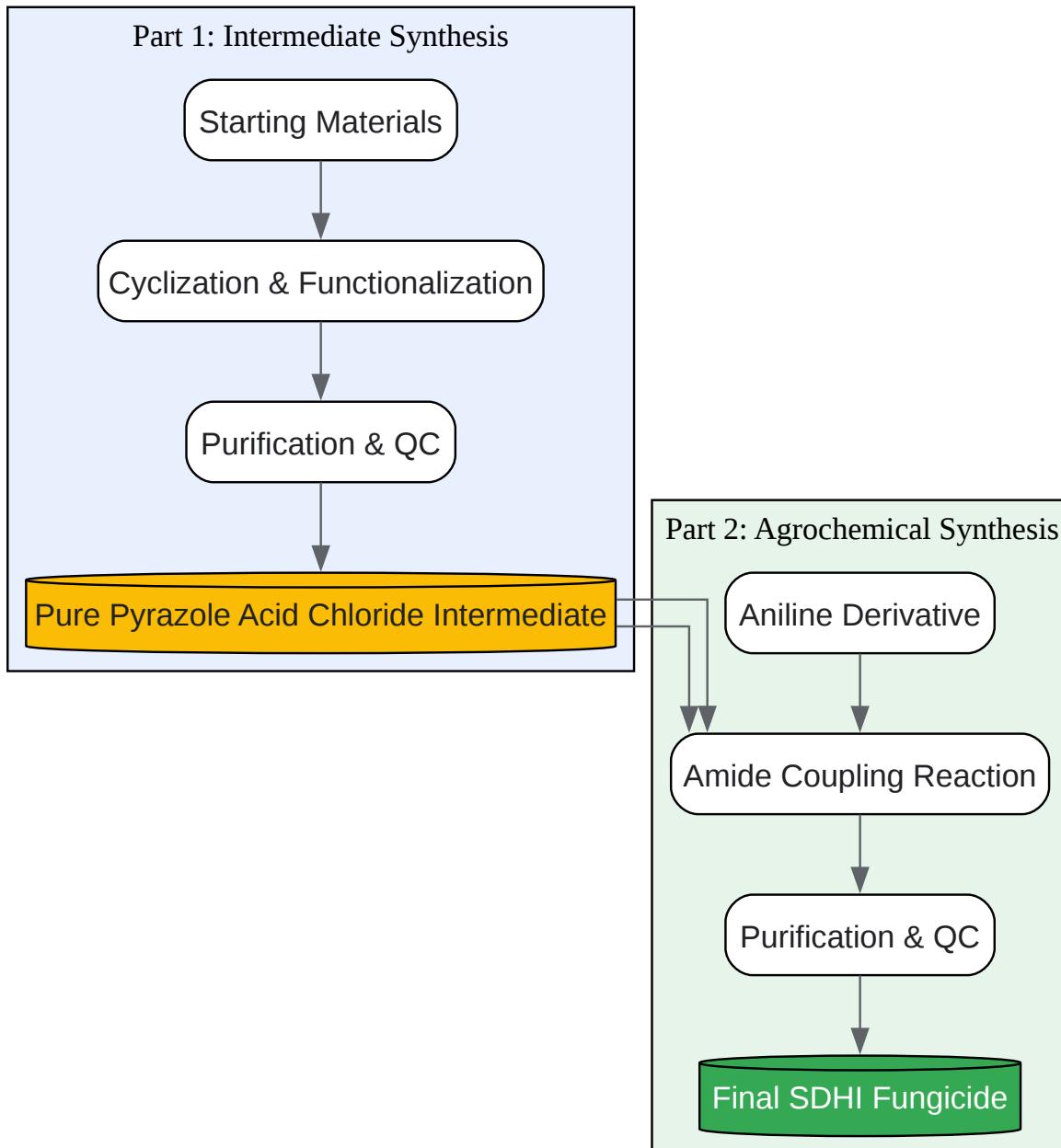
Introduction: The Strategic Importance of Pyrazole Intermediates

Chemical intermediates are the foundational molecules from which complex active ingredients are synthesized.^{[5][6][7]} In the agrochemical industry, the selection and synthesis of an intermediate directly impact the efficacy, safety, and manufacturing viability of the final product, such as a pesticide or fungicide.^{[8][9]} The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in agrochemical research due to its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.^{[10][11]}

Specifically, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is of paramount importance. The difluoromethyl (-CHF₂) group at the 3-position is a critical pharmacophore that enhances binding affinity to the target enzyme, succinate dehydrogenase.^[12] The N-methyl group ensures the correct orientation within the enzyme's active site. This application note provides a comprehensive workflow for synthesizing this high-value intermediate and using it to create a model pyrazole carboxamide fungicide.

Experimental Workflow Overview

The overall process involves a two-stage approach: first, the multi-step synthesis of the core pyrazole intermediate, and second, its application in a final amide coupling reaction to produce a target agrochemical. This workflow ensures that a high-purity, well-characterized intermediate is used for the final, value-adding synthetic step.



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Caption: High-level workflow from starting materials to final SDHI fungicide.

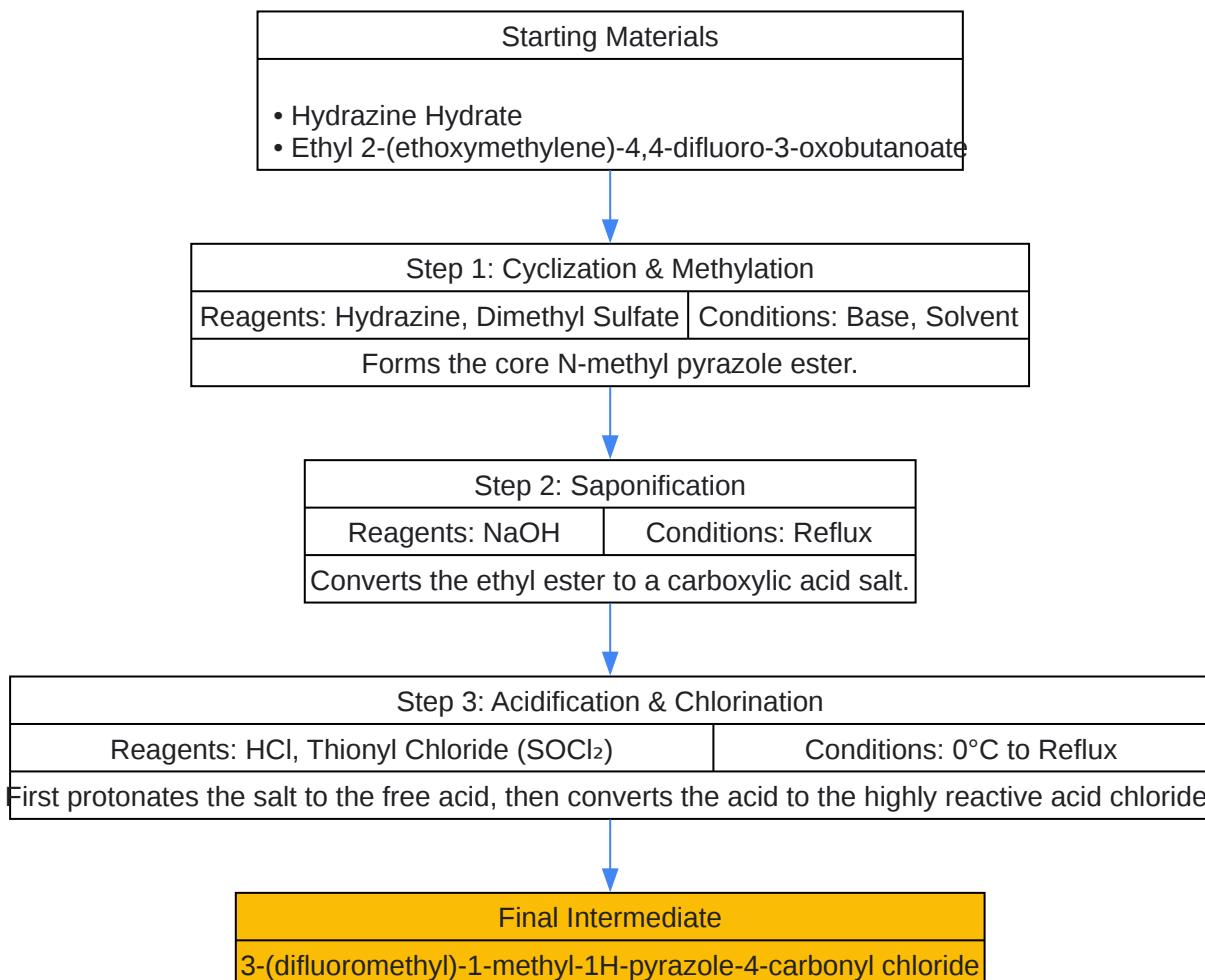
Part I: Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl

chloride

The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The final conversion to the acid chloride creates a highly reactive species ready for amide bond formation.[12][13]

Synthetic Pathway

The pathway begins with the cyclization of precursors to form the pyrazole ring, followed by methylation, saponification, and finally, conversion to the acid chloride.

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Caption: Reaction pathway for the synthesis of the pyrazole acid chloride intermediate.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol consolidates established synthetic routes.[12][13]

A. Reagents and Materials

Reagent/Material	CAS Number	M.W.	Quantity	Notes
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate	177997-70-1	218.18	10.0 g (45.8 mmol)	Starting Ester
Sodium Hydroxide (NaOH)	1310-73-2	40.00	2.2 g (55.0 mmol)	Saponification
Ethanol (EtOH)	64-17-5	46.07	100 mL	Solvent
Hydrochloric Acid (HCl), conc.	7647-01-0	36.46	As needed	Acidification
Thionyl Chloride (SOCl ₂)	7719-09-7	118.97	10 mL (137.5 mmol)	Chlorinating Agent
Toluene	108-88-3	92.14	50 mL	Solvent
N,N-Dimethylformamide (DMF)	68-12-2	73.09	2-3 drops	Catalyst

B. Step-by-Step Methodology

- Saponification:
 - To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting ester (10.0 g) and ethanol (100 mL).
 - In a separate beaker, dissolve NaOH (2.2 g) in 20 mL of water.
 - Add the NaOH solution to the flask. Heat the mixture to reflux and maintain for 2-3 hours.

- Causality: Refluxing with a strong base (NaOH) hydrolyzes the ethyl ester to its corresponding carboxylate salt, which is soluble in the aqueous ethanol mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
- Acidification and Isolation:
 - After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
 - Add 50 mL of water to the residue and cool the flask in an ice bath.
 - Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2. A white precipitate of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid will form.
 - Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which has low water solubility, to precipitate out of the solution.
 - Filter the solid using a Büchner funnel, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C to a constant weight.
- Chlorination:
 - SAFETY NOTE: This step must be performed in a well-ventilated fume hood as SOCl_2 is corrosive and releases toxic HCl gas upon reaction.
 - Place the dried carboxylic acid into a 100 mL flask equipped with a reflux condenser and a gas trap (e.g., leading to a beaker with NaOH solution).
 - Add toluene (50 mL), followed by the catalytic amount of DMF (2-3 drops).
 - Slowly add thionyl chloride (10 mL) to the suspension.
 - Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
 - Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The reaction is often catalyzed by DMF (Vilsmeier-Haack mechanism). The

acid chloride is much more reactive than the carboxylic acid, making it ideal for the subsequent amide coupling.[12]

- Isolation of Intermediate:

- Cool the reaction mixture to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure.
- The resulting crude oil or solid is the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.

C. Quality Control & Expected Results

Parameter	Expected Result	Analytical Method
Yield (Carboxylic Acid)	90-98%	Gravimetric
Purity (Carboxylic Acid)	>98%	HPLC, ^1H NMR
Yield (Acid Chloride)	~Quantitative	Assumed for direct use
Confirmation	Disappearance of -OH peak, appearance of C=O stretch at $\sim 1760 \text{ cm}^{-1}$	FT-IR

Part II: Application in Agrochemical Synthesis: A Model SDHI Fungicide

The synthesized acid chloride intermediate is now used to create a final, active agrochemical product through an amide coupling reaction with an appropriate aniline derivative. This is the characteristic reaction for forming the majority of commercial SDHI fungicides.[2][14]

Reaction Scheme

Caption: Amide coupling of the pyrazole intermediate with an aniline to form a model SDHI.

Protocol 2: Synthesis of a Model N-aryl-pyrazole-4-carboxamide

A. Reagents and Materials

Reagent/Material	CAS Number	M.W.	Quantity	Notes
Pyrazole Acid Chloride	-	208.56	~45.8 mmol (from Part I)	Intermediate
2'- (Trifluoromethyl)- [1,1'-biphenyl]-2- amine	175330-92-2	251.24	11.0 g (43.8 mmol)	Coupling Partner
Triethylamine (TEA)	121-44-8	101.19	7.6 mL (54.7 mmol)	Base/HCl Scavenger
Dichloromethane (DCM)	75-09-2	84.93	150 mL	Solvent

B. Step-by-Step Methodology

- Reaction Setup:

- In a 500 mL flask under a nitrogen atmosphere, dissolve the aniline derivative (11.0 g) and triethylamine (7.6 mL) in dichloromethane (150 mL).
- Cool the solution to 0°C in an ice bath.
- Causality: The reaction is run under an inert atmosphere to prevent the reactive acid chloride from hydrolyzing with atmospheric moisture. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

- Addition of Intermediate:

- Dissolve the crude pyrazole acid chloride from Part I in 50 mL of dry dichloromethane.
- Add this solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature below 5°C.
- Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
- Reaction Completion and Work-up:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
 - Once the reaction is complete, wash the organic mixture sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
 - Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acidic species. The brine wash helps to remove residual water from the organic layer.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

C. Quality Control & Expected Results

Parameter	Expected Result	Analytical Method
Yield	75-90%	Gravimetric
Purity	>99%	HPLC, ¹ H NMR
Identity	Correct mass ion observed	LC-MS
Melting Point	Sharp, defined range	Melting Point Apparatus

Conclusion

This application note provides a robust and detailed framework for the synthesis and utilization of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a critical intermediate in the production of modern SDHI fungicides. By understanding the causality behind each synthetic step and implementing rigorous in-process quality controls, researchers can reliably produce this high-value building block and apply it to the discovery and development of next-generation agrochemicals. The protocols outlined herein are designed to be adaptable for both small-scale research and larger-scale process optimization, serving as a valuable resource for professionals in the agrochemical industry.

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